NICKELCYCLOHEXANEBUTYRATE

Descripción

The exact mass of the compound Cyclohexanebutanoic acid, nickel(2+) salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality NICKELCYCLOHEXANEBUTYRATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NICKELCYCLOHEXANEBUTYRATE including the price, delivery time, and more detailed information at info@benchchem.com.

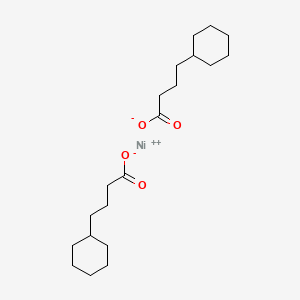

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-cyclohexylbutanoate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H18O2.Ni/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLSVVJPMABPLC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4441-63-8 (Parent) | |

| Record name | Cyclohexanebutanoic acid, nickel(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003906556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0063230 | |

| Record name | Nickel 4-cyclohexylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light green powder; [Aldrich MSDS] Insoluble in water; [Merck Eurolab MSDS] | |

| Record name | Nickel(II) 4-cyclohexylbutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9707 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3906-55-6 | |

| Record name | Cyclohexanebutanoic acid, nickel(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003906556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanebutanoic acid, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel 4-cyclohexylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel bis(4-cyclohexylbutyrate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview of Coordination Chemistry Involving Carboxylate Ligands

Carboxylate ligands (RCOO⁻) are versatile building blocks in coordination chemistry, capable of binding to metal ions in various ways. nist.gov This versatility stems from the two oxygen atoms in the carboxylate group, which can coordinate to a metal center in several modes:

Monodentate: Only one of the oxygen atoms binds to the metal center.

Bidentate: Both oxygen atoms bind to the same metal center, forming a chelate ring.

Bridging: The carboxylate group links two or more metal centers.

These different coordination modes give rise to a wide array of molecular architectures, from simple mononuclear complexes to intricate polynuclear clusters and coordination polymers. dss.go.thgoogle.com The nature of the 'R' group in the carboxylate ligand also plays a crucial role in determining the properties of the resulting complex, influencing its solubility, stability, and reactivity.

The interaction between the carboxylate ligand and the metal ion is typically considered a hard-hard interaction according to Hard and Soft Acids and Bases (HSAB) theory, as both the carboxylate oxygen atoms and the nickel(II) ion are hard Lewis bases and acids, respectively. nist.gov

Historical Development and Contemporary Relevance of Nickel Ii Complexes in Chemical Research

The study of coordination compounds dates back to the 18th century, with the discovery of compounds like Prussian blue. google.com However, the systematic development of coordination chemistry is largely attributed to Alfred Werner in the late 19th and early 20th centuries. govinfo.gov His work laid the foundation for understanding the structure and bonding in metal complexes, including those of nickel. govinfo.gov

Nickel(II) complexes, with their d⁸ electron configuration, can adopt various geometries, most commonly octahedral and square planar, leading to a rich and diverse chemistry. osti.gov Historically, research on nickel(II) complexes has been driven by their interesting magnetic and spectroscopic properties, as well as their catalytic activity in various organic transformations. dtic.millasalle.edu

In contemporary research, nickel(II) complexes continue to be of great interest. They are explored for their potential applications in:

Catalysis: As catalysts for oligomerization, polymerization, and other organic reactions. dtic.milnih.gov

Materials Science: As precursors for the synthesis of nickel-containing nanomaterials and thin films. chemexper.com

Bioinorganic Chemistry: As models for the active sites of nickel-containing enzymes.

Specific Research Gaps and Opportunities in Cyclohexanebutyrate Nickel Ii Systems

Direct Synthesis Routes from Nickel Precursors and Cyclohexanebutyric Acid

Direct synthesis methods provide straightforward pathways to Nickelcyclohexanebutyrate by reacting a nickel source with cyclohexanebutyric acid or its derivatives. These routes are often favored for their simplicity and efficiency.

Electrochemical synthesis stands out as a simple, efficient, and high-purity one-step method for producing nickel(II) carboxylates. researchgate.netasianpubs.org This technique involves the direct anodic dissolution of a sacrificial nickel metal anode in a solution containing the carboxylic acid, in this case, cyclohexanebutyric acid. researchgate.netasianpubs.orgcdnsciencepub.com

Ligand Exchange Reactions: Ligand exchange provides a versatile route to Nickelcyclohexanebutyrate. This strategy involves reacting a pre-formed nickel complex containing labile (easily displaceable) ligands with cyclohexanebutyric acid or a salt thereof, such as sodium cyclohexanebutyrate. For instance, nickel complexes with weakly bound solvent molecules or other ligands like pyridine (B92270) can undergo exchange. researchgate.net The driving force for the reaction is the formation of the more thermodynamically stable Nickel(II) cyclohexanebutyrate complex. The kinetics and mechanism of such exchanges can be complex, often involving the formation of mixed-ligand intermediates where both the incoming and outgoing ligands are coordinated to the nickel center. niscpr.res.in This approach is particularly useful for synthesizing complexes that may be difficult to obtain through direct reaction with simple nickel salts.

Metathesis Reactions: Salt metathesis, or double displacement, is a common and straightforward method for preparing insoluble inorganic salts. For the synthesis of Nickelcyclohexanebutyrate, this would typically involve reacting a soluble nickel(II) salt, such as Nickel(II) chloride (NiCl₂) or Nickel(II) sulfate (B86663) (NiSO₄), with a soluble salt of the ligand, like sodium cyclohexanebutyrate.

The reaction is generally performed in a solvent where the reactants are soluble but the desired product, Nickelcyclohexanebutyrate, is not. This difference in solubility causes the product to precipitate out of the solution, which can then be easily collected by filtration. The general equation is:

NiCl₂(aq) + 2 Na(C₁₀H₁₇O₂)(aq) → Ni(C₁₀H₁₇O₂)₂(s) + 2 NaCl(aq)

Nickel-catalyzed metathesis reactions between carboxylic acids and other functional groups, such as thioesters, have also been developed, highlighting the versatility of nickel catalysis in facilitating bond reorganization. organic-chemistry.orgacs.org These advanced metathesis reactions often proceed via an acyl nickel intermediate and feature operational simplicity and high atom economy. organic-chemistry.org

Table 1: Comparison of Direct Synthetic Routes to Nickelcyclohexanebutyrate

| Method | Reactants | Typical Conditions | Advantages | Considerations |

|---|---|---|---|---|

| Electrochemical Synthesis | Nickel metal (anode), Cyclohexanebutyric acid | Acetonitrile solvent, Supporting electrolyte (e.g., Tetrabutylammonium chloride) | High purity & yield, Mild conditions, One-step process. researchgate.netasianpubs.org | Requires specialized electrochemical equipment. |

| Ligand Exchange | Nickel complex with labile ligands, Cyclohexanebutyric acid or its salt | Varies depending on the precursor complex | Access to complexes not easily formed directly, Can be performed under mild conditions. | Requires synthesis of a suitable precursor complex. |

| Salt Metathesis | Soluble Nickel(II) salt (e.g., NiCl₂), Soluble cyclohexanebutyrate salt (e.g., Sodium cyclohexanebutyrate) | Aqueous or other suitable solvent | Simple, High yield, Driven by precipitation. | Product purity may depend on washing to remove by-product salts. |

Targeted Synthesis of Functionalized Cyclohexanebutyrate Ligands

Modifying the cyclohexanebutyrate ligand before its coordination to nickel allows for the synthesis of complexes with tailored properties. By introducing specific functional groups or controlling the stereochemistry, the resulting nickel complex's electronic structure, steric environment, and catalytic activity can be fine-tuned.

The creation of new stereogenic centers in a controlled manner is a cornerstone of modern organic chemistry. libguides.com Stereoselective synthesis is crucial when the three-dimensional arrangement of atoms significantly impacts a molecule's properties, which is particularly relevant in catalysis and materials science. ijfans.org To produce chiral, enantiomerically pure or enriched Nickelcyclohexanebutyrate, one must first synthesize a chiral cyclohexanebutyric acid ligand.

Several key strategies can be employed for this purpose:

Asymmetric Catalysis : This involves using a chiral catalyst to favor the formation of one enantiomer of the ligand over the other from an achiral starting material. ijfans.org For example, asymmetric hydrogenation of an unsaturated precursor to cyclohexanebutyric acid using a chiral transition-metal catalyst (e.g., based on ruthenium or rhodium) could establish the desired stereocenters on the cyclohexane (B81311) ring.

Use of Chiral Auxiliaries : A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. uwindsor.ca An achiral precursor could be attached to a chiral auxiliary, a diastereoselective reaction performed to create the chiral centers on the cyclohexane ring, and the auxiliary subsequently removed to yield the enantiomerically enriched ligand.

Substrate Control : This approach utilizes a chiral center already present in the starting material to direct the formation of new chiral centers. uwindsor.ca One could start with an enantiomerically pure, naturally occurring compound that already contains a cyclohexane or related ring structure and chemically modify it to produce the desired chiral cyclohexanebutyric acid.

Biocatalysis : The use of enzymes (biocatalysts) offers high selectivity under mild reaction conditions. ijfans.org Enzymes like lipases can be used for the kinetic resolution of a racemic mixture of cyclohexanebutyric acid esters, selectively hydrolyzing one enantiomer and leaving the other enriched. mdpi.com

The coordination environment around the nickel ion dictates the properties and reactivity of the resulting complex. By strategically designing the cyclohexanebutyrate ligand precursor, its coordination properties can be tuned. This involves introducing additional functional groups onto the ligand backbone that can interact with the metal center. nih.gov

The goal is to move beyond a simple monodentate carboxylate ligand to a multidentate or chelating ligand. This can be achieved by adding donor atoms (e.g., N, P, O, S) to the cyclohexane ring or the butyrate (B1204436) chain. For example, synthesizing a cyclohexanebutyric acid derivative with an amino or phosphino (B1201336) group at a suitable position would create a bidentate ligand capable of forming a stable chelate ring with the nickel ion. rsc.org

Table 2: Potential Functional Groups for Ligand Modification

| Functional Group | Position on Ligand | Potential Effect on Coordination | Example of Ligand Type |

|---|---|---|---|

| Amino (-NH₂) | Cyclohexane ring | Forms a bidentate N,O-chelate, increasing complex stability. | Aminocarboxylate |

| Pyrazolyl | Cyclohexane ring | Creates a robust N,O-chelating framework. | Scorpionate-type ligand |

| Phosphino (-PR₂) | Cyclohexane ring or butyrate chain | Forms a P,O-chelate; modulates electronic properties (soft donor). | Phosphine-carboxylate |

| Hydroxyl (-OH) | Cyclohexane ring | Can act as a hemilabile O,O-donor, potentially opening a coordination site for catalysis. | Alkoxy-carboxylate |

This design principle allows for the rational synthesis of nickel complexes with predictable geometries and electronic properties, which is essential for applications in catalysis where precise control over the metal's active site is required. nih.gov

Green Chemistry Principles in the Preparation of Nickelcyclohexanebutyrate

Applying green chemistry principles to the synthesis of Nickelcyclohexanebutyrate aims to reduce the environmental impact of the process. This involves a focus on atom economy, energy efficiency, and the use of less hazardous substances.

Several of the aforementioned synthetic strategies align well with green chemistry goals:

Catalysis : Nickel-catalyzed reactions, such as the metathesis routes, are inherently green as they allow for transformations to occur with only a small amount of catalyst, reducing waste compared to stoichiometric reagents. organic-chemistry.orgacs.org Developing dual-ligand systems can also enhance catalytic performance under mild conditions. nih.gov

Energy Efficiency : Methods that operate at ambient temperature and pressure, such as some electrochemical and photocatalytic approaches, are more energy-efficient than those requiring high temperatures. researchgate.netnih.gov For example, visible-light photocatalysis in combination with nickel catalysis has emerged as a greener alternative for forming various chemical bonds under mild conditions. nih.gov

Atom Economy : Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. Direct carboxylation of olefins with CO₂, a cheap and abundant C1 building block, is an example of an atom-economical, nickel-catalyzed reaction to form carboxylates. hte-company.com

Safer Solvents and Reagents : A key green principle is the reduction or elimination of hazardous substances. This includes using less toxic solvents and avoiding harsh or dangerous reagents. Electrochemical syntheses can often be performed without the need for strong oxidizing or reducing agents. researchgate.net Research into using water or other benign solvents is an ongoing goal in chemical synthesis.

By integrating these principles, the synthesis of Nickelcyclohexanebutyrate and related compounds can be made more sustainable and environmentally friendly.

Spectroscopic Characterization Techniques for Nickelcyclohexanebutyrate

A thorough spectroscopic analysis is fundamental to understanding the molecular structure and electronic properties of a coordination compound. However, specific data for nickel(II) cyclohexanebutyrate is not available. The following sections outline the standard techniques that would be employed for such a characterization, alongside general principles observed for analogous nickel(II) carboxylate complexes.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Ligand and Metal-Ligand Vibrations

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify molecular functional groups and probe the coordination mode of ligands. harvard.edu In the context of nickel(II) cyclohexanebutyrate, these methods would reveal how the cyclohexanebutyrate ligand binds to the nickel(II) center.

The analysis would focus on the vibrational frequencies of the carboxylate group (-COO⁻). The difference (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group is particularly informative for determining the coordination mode (e.g., monodentate, bidentate chelating, or bidentate bridging). unimelb.edu.au For instance, studies on other metal carboxylates show that these frequencies are highly sensitive to the nature of the metal ion and the coordination geometry. researchgate.net Infrared spectroscopy on other nickel carboxylate solutions has suggested that bidentate coordination is common, though the specific structure is influenced by concentration. researchgate.net Without experimental spectra for nickel(II) cyclohexanebutyrate, a definitive assignment of its coordination environment is not possible.

Electronic Absorption Spectroscopy (UV-Vis) and Ligand Field Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions between d-orbitals of the transition metal ion, providing insights into the coordination geometry and ligand field strength. bcrec.id The color of nickel(II) complexes, typically green or blue, arises from these d-d transitions. acs.org

For a typical octahedral Ni(II) complex, which has a d⁸ electron configuration, several spin-allowed transitions are expected in the visible and near-infrared regions. nih.govresearchgate.net The positions and intensities of these absorption bands are dictated by the ligand field splitting parameter (Δₒ or 10Dq), which measures the energetic separation of the d-orbitals induced by the surrounding ligands. chemblocks.com Analysis of the UV-Vis spectrum allows for the calculation of ligand field parameters, which quantify the electronic effects of the cyclohexanebutyrate ligand on the nickel(II) center. However, no such spectrum for nickel(II) cyclohexanebutyrate has been published.

Magnetic Resonance Studies (NMR, EPR) for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) are spectroscopic techniques that provide detailed information about the local atomic environment and electronic structure.

NMR spectroscopy for paramagnetic species like Ni(II) can be challenging due to significant line broadening. researchgate.net Therefore, obtaining useful structural data for nickel(II) cyclohexanebutyrate would likely require specialized solid-state NMR techniques. researchgate.net

EPR spectroscopy is a highly sensitive method for studying paramagnetic centers, such as the unpaired electrons in a high-spin Ni(II) ion. nsf.gov The technique can provide precise information on the electronic state, coordination symmetry, and the nature of the atoms directly bonded to the nickel ion. nih.govacs.org EPR studies on other dinuclear nickel carboxylate complexes have been used to probe the magnetic interactions between metal centers. acs.org For nickel(II) cyclohexanebutyrate, EPR could confirm the oxidation state and reveal details about its coordination sphere, but no experimental EPR data is currently available.

X-ray Absorption Spectroscopy (XAS) for Nickel Oxidation State and Local Geometry

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that yields information on the oxidation state and local coordination environment (bond distances, coordination number, and identity of neighboring atoms) of the absorbing element. nih.gov The X-ray Absorption Near Edge Structure (XANES) region is particularly sensitive to the oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral). nih.govnih.gov The Extended X-ray Absorption Fine Structure (EXAFS) region provides quantitative information on the local structure around the nickel atom. nih.gov

Studies on other nickel complexes demonstrate the power of XAS in determining that nickel is bound to oxygen or nitrogen ligands and confirming its +2 oxidation state. nih.govrsc.org This technique would be invaluable for characterizing the immediate coordination environment of the Ni(II) ion in nickel(II) cyclohexanebutyrate, but no such studies have been reported.

Crystallographic Analysis of Nickelcyclohexanebutyrate Architectures

The most definitive method for determining the three-dimensional structure of a crystalline compound is X-ray crystallography.

Single-Crystal X-ray Diffraction of Monomeric and Polymeric Forms

Despite the compound being described as crystalline, no single-crystal X-ray diffraction data for nickel(II) cyclohexanebutyrate has been deposited in crystallographic databases or published in the scientific literature. researchgate.netchemicalbook.com

Powder X-ray Diffraction for Polymorph Identification and Solid-State Crystalline Characteristics

Powder X-ray Diffraction (PXRD) is a fundamental and non-destructive analytical technique for the characterization of crystalline solids. In the context of nickelcyclohexanebutyrate, which is described as a light green crystalline powder, PXRD would be an indispensable tool for probing its solid-state characteristics.

Polymorph Identification:

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science, with significant implications for a compound's physical and chemical properties. Different polymorphs of a substance can exhibit variations in solubility, stability, melting point, and spectroscopic signatures. For nickelcyclohexanebutyrate, identifying and characterizing any potential polymorphs would be crucial for ensuring the consistency and reliability of its use as a standard.

The process of polymorph screening for nickelcyclohexanebutyrate would involve the crystallization of the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates). Each resulting solid sample would then be analyzed by PXRD. The resulting diffraction patterns, which are unique fingerprints of a specific crystalline lattice, would be compared. The appearance of distinct diffraction patterns under different crystallization conditions would indicate the presence of polymorphism. While specific studies on nickelcyclohexanebutyrate are not available, research on other nickel complexes, such as those with 6-hydroxypicolinic acid, has demonstrated the successful use of PXRD to identify and characterize different polymorphic forms. universepg.com

Solid-State Crystalline Characteristics:

Beyond polymorph identification, PXRD provides detailed information about the fundamental crystalline structure of a material. By analyzing the positions and intensities of the diffraction peaks, it is possible to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice), the space group (the symmetry of the crystal), and the arrangement of atoms within the unit cell.

For nickelcyclohexanebutyrate, a detailed PXRD analysis would yield crucial data on its crystal system (e.g., monoclinic, orthorhombic, etc.) and the precise geometry of the nickel coordination environment in the solid state. This would include key bond lengths and angles between the nickel(II) ion and the oxygen atoms of the cyclohexanebutyrate ligands. Although a specific crystal structure for nickelcyclohexanebutyrate is not publicly documented, studies on other nickel carboxylates have successfully employed PXRD for ab initio structure determination, even from polycrystalline powder samples when single crystals are not available. researchgate.netacs.orgcanada.ca

A hypothetical data table summarizing the kind of information that would be obtained from a PXRD analysis of a crystalline sample of nickelcyclohexanebutyrate is presented below.

| Parameter | Hypothetical Value/Description | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry operations of the unit cell. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 15.2 | Unit cell dimension. |

| c (Å) | 8.9 | Unit cell dimension. |

| β (°) | 95.5 | Angle of the unit cell. |

| Volume (ų) | 1410 | Volume of the unit cell. |

| Z | 4 | Number of formula units per unit cell. |

This table is illustrative and does not represent published data for Nickelcyclohexanebutyrate.

Theoretical and Computational Investigations of Structure and Bonding

In the absence of extensive experimental data, theoretical and computational methods serve as powerful tools to predict and understand the structural and electronic properties of chemical compounds. For nickelcyclohexanebutyrate, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations would provide invaluable insights.

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules and materials.

For nickelcyclohexanebutyrate, DFT calculations would be employed to:

Optimize the Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This would provide a detailed picture of the coordination of the cyclohexanebutyrate ligands to the nickel(II) center.

Calculate Electronic Properties: Investigate the distribution of electrons within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. rsc.org

Analyze Bonding: Employ techniques like Natural Bond Orbital (NBO) analysis to understand the nature of the chemical bonds, particularly the ionic and covalent character of the Ni-O bonds. This would clarify how the electron density is shared between the nickel ion and the carboxylate groups. universepg.com

Simulate Spectroscopic Properties: Predict vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Vis spectra), which could then be compared with experimental data for validation of the computational model.

Studies on other nickel carboxylate complexes have demonstrated the utility of DFT in elucidating their electronic structure and predicting their behavior. researchgate.netrsc.orgacs.orgrsc.org For instance, DFT calculations have been used to determine the most stable isomers of nickel complexes and to understand the nature of their electronic transitions. acs.org

A hypothetical data table summarizing key parameters that could be obtained from DFT calculations on nickelcyclohexanebutyrate is shown below.

| DFT-Calculated Parameter | Hypothetical Value | Significance |

| Ni-O Bond Length (Å) | 2.05 | Describes the distance between the nickel ion and the coordinating oxygen atoms. |

| O-Ni-O Bond Angle (°) | 89.5 (cis), 178.0 (trans) | Defines the coordination geometry around the nickel center. |

| HOMO Energy (eV) | -6.2 | Energy of the highest occupied molecular orbital. |

| LUMO Energy (eV) | -1.5 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (eV) | 4.7 | An indicator of the molecule's chemical stability and reactivity. |

| NBO Charge on Ni | +1.65 | Provides insight into the ionic character of the nickel center. |

This table is illustrative and does not represent published data for Nickelcyclohexanebutyrate.

While DFT is excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of larger systems over time, such as a molecule in solution or the formation of larger aggregates.

Solution-Phase Behavior:

MD simulations would model the interactions between nickelcyclohexanebutyrate and solvent molecules. This would be particularly relevant given its use in oil-based standards. Key insights from such simulations would include:

Solvation Structure: How solvent molecules arrange themselves around the nickel complex.

Coordination Dynamics: The stability of the coordination sphere in solution and the potential for solvent molecules to coordinate to the nickel center.

Transport Properties: Diffusion coefficients of the complex in various solvents.

Self-Assembly:

MD simulations can also be used to study how individual molecules of nickelcyclohexanebutyrate might interact with each other to form larger structures or aggregates. mdpi.com This is particularly relevant for understanding its behavior at higher concentrations. The simulations could reveal:

The preferred modes of intermolecular interaction (e.g., van der Waals forces, hydrogen bonding if co-solvents are present).

The thermodynamics and kinetics of aggregation or self-assembly processes.

The structure of any resulting aggregates, which could range from simple dimers to more complex, extended networks.

Combined experimental and MD simulation studies on other systems, such as nickel hydroxide (B78521) with surfactants, have shown how molecular-level interactions can facilitate the enrichment of molecules at interfaces, enhancing catalytic activity. nih.gov Similar approaches could elucidate the behavior of nickelcyclohexanebutyrate in complex environments.

Reactivity and Mechanistic Studies of Nickelcyclohexanebutyrate

Ligand Exchange Dynamics and Kinetic Analysis

Ligand exchange is a fundamental process in the coordination chemistry of nickel complexes, influencing their catalytic activity and stability. For nickel(II) carboxylate complexes, such as nickelcyclohexanebutyrate, ligand exchange reactions are typically associative, involving the formation of a five-coordinate intermediate. semanticscholar.org The kinetics of these exchanges can be studied using techniques like spectrophotometry to monitor the changes in the coordination sphere of the nickel center. semanticscholar.org

The rate of ligand exchange is influenced by several factors, including the nature of the entering and leaving ligands, the solvent, and the presence of additives. For instance, in related nickel(II) complexes, the addition of a base like triethylamine (B128534) can accelerate the ligand exchange rate by facilitating the deprotonation of the incoming ligand. semanticscholar.org

Table 1: Factors Influencing Ligand Exchange in Nickel(II) Complexes

| Factor | Effect on Exchange Rate | Mechanism |

|---|---|---|

| Entering Ligand | Stronger nucleophiles increase the rate. | Promotes the formation of the associative intermediate. |

| Leaving Ligand | Weaker bonds to the nickel center lead to faster exchange. | Facilitates dissociation from the intermediate. |

| Solvent | Coordinating solvents can compete for coordination sites. | May stabilize intermediates or block ligand access. |

| Additives (e.g., bases) | Can accelerate the reaction by deprotonating the incoming ligand. semanticscholar.org | Increases the nucleophilicity of the entering group. semanticscholar.org |

This table provides a generalized overview based on studies of nickel(II) complexes.

Kinetic analysis of these systems often reveals a first-order dependence on the concentration of the nickel complex, supporting a mechanism where the initial step is the association of the incoming ligand. semanticscholar.org

Redox Chemistry and Electrochemical Behavior of Nickelcyclohexanebutyrate Species

The redox chemistry of nickel is central to its catalytic utility, with the ability to access multiple oxidation states, primarily Ni(0), Ni(I), Ni(II), and Ni(III). researchgate.netchemrxiv.org Nickelcyclohexanebutyrate, as a Ni(II) species, can participate in redox processes that are fundamental to catalytic cycles, such as cross-coupling reactions. researchgate.netcjcatal.com The electrochemical properties of nickel carboxylate complexes indicate their potential to be reduced to Ni(I) or Ni(0) and oxidized to Ni(III). uni-heidelberg.de

The involvement of various nickel oxidation states is a key feature of its catalytic mechanisms.

Nickel(II) Intermediates : Nickelcyclohexanebutyrate is a stable Ni(II) compound. coleparmer.comcas.org In catalytic cycles, Ni(II) species are common intermediates, often formed after oxidative addition of a substrate to a Ni(0) catalyst. acs.orgoaepublish.com For instance, in C-O bond formation, a Ni(II) alkoxide complex can be a key intermediate, though its reductive elimination can be challenging. nih.gov

Nickel(I) Intermediates : Ni(I) species are paramagnetic and highly reactive intermediates. chemrxiv.org They are often invoked in radical pathways in nickel-catalyzed reactions. nih.govacs.org For example, a Ni(I) intermediate can activate an alkyl halide through a single-electron transfer (SET) process, generating a radical. nih.gov The formation of Ni(I) species can be achieved through the reduction of Ni(II) precursors. chemrxiv.orgmdpi.com

Nickel(III) Intermediates : Organometallic Ni(III) complexes have been proposed as key intermediates in a variety of cross-coupling reactions, facilitating reductive elimination to form the desired product. acs.orgnih.govillinois.edu The oxidation of a Ni(II) species can lead to a Ni(III) intermediate, which can then undergo C-C or C-heteroatom bond formation. nih.govacs.org While often transient, stable organometallic Ni(III) complexes have been isolated and characterized, lending support to their role in catalysis. nih.govillinois.edu

Table 2: Common Roles of Nickel Oxidation States in Catalysis

| Oxidation State | Typical Formation Route | Role in Catalytic Cycle |

|---|---|---|

| Ni(0) | Reduction of Ni(II) precatalysts. | Active species for oxidative addition. acs.org |

| Ni(I) | Reduction of Ni(II) or oxidation of Ni(0). | Involved in radical pathways and SET processes. nih.govacs.orgmdpi.com |

| Ni(II) | Oxidative addition to Ni(0) or as a stable precatalyst. | Central intermediate in many cross-coupling reactions. acs.orgnih.gov |

| Ni(III) | Oxidation of Ni(II). | Promotes reductive elimination for bond formation. nih.govacs.orgnih.gov |

This table is a generalized representation based on extensive studies of nickel catalysis.

Photoreactivity and Excited State Dynamics of Nickelcyclohexanebutyrate Complexes

The photoreactivity of nickel complexes has emerged as a powerful tool in catalysis, enabling new types of chemical transformations. caltech.edunih.gov Upon irradiation with light, nickel complexes can be promoted to an excited state with distinct reactivity. acs.orgrsc.org These excited states can undergo various processes, including energy transfer, electron transfer, and bond homolysis. researchgate.netresearchgate.netrsc.org

For Ni(II) complexes, photoexcitation can lead to the formation of long-lived triplet metal-to-ligand charge transfer (MLCT) states. researchgate.net These excited states can be potent reductants or oxidants, enabling their participation in photoredox catalysis. caltech.edu The excited-state dynamics, including the lifetime of the excited state and the efficiency of intersystem crossing, are crucial for determining the photochemical outcome. nih.gov

In the context of nickelcyclohexanebutyrate, while specific data is not available, it is plausible that it could participate in photo-induced reactions. For example, irradiation could facilitate C-O bond cleavage or promote cross-coupling reactions in the presence of a suitable photosensitizer or under direct irradiation if the complex itself absorbs light. researchgate.net

Table 3: Photophysical Properties of Representative Nickel Complexes

| Complex Type | Excitation Wavelength (nm) | Excited State Lifetime | Photochemical Process |

|---|---|---|---|

| Ni(II) Phthalocyanine | ~620 | ~105 ps (triplet) | Intersystem crossing to triplet state. nih.gov |

| Ni(II) Bipyridine | ~390 | Long-lived ³MLCT | Electron transfer, C-Cl bond homolysis. researchgate.netresearchgate.net |

This table illustrates the photoreactivity of various nickel complexes as analogues.

Detailed Mechanistic Pathways in Nickelcyclohexanebutyrate-Mediated Transformations

Nickelcyclohexanebutyrate can be envisioned to participate in various catalytic transformations, with the mechanistic pathways being highly dependent on the reaction conditions and substrates. In nickel-catalyzed cross-coupling reactions, two main types of mechanisms are often considered: "radical chain" and "sequential reduction" pathways. nih.gov

In a typical cross-coupling reaction involving an aryl halide and an alkyl partner, a plausible mechanism could involve the following steps:

Generation of the Active Catalyst : The Ni(II) precatalyst, nickelcyclohexanebutyrate, is reduced in situ to a catalytically active Ni(0) species.

Oxidative Addition : The Ni(0) complex undergoes oxidative addition with the aryl halide to form an arylnickel(II) intermediate. acs.orgchinesechemsoc.org

Transmetalation or Radical Pathway :

In a non-radical pathway, transmetalation with an organometallic reagent would introduce the alkyl group to the nickel center.

Alternatively, a Ni(I) species, formed from the reduction of the Ni(II) intermediate, could react with the alkyl halide to generate an alkyl radical. nih.govchinesechemsoc.org This radical could then be trapped by a nickel complex.

Reductive Elimination : The resulting diorganonickel(II) or a higher-valent nickel species undergoes reductive elimination to form the C-C bond of the product and regenerate a lower-valent nickel catalyst. acs.org

In reactions involving C-O bond formation, a nickel catalyst can facilitate the coupling of an alcohol with an electrophile. nih.gov The mechanism may involve the formation of a nickel alkoxide intermediate, with the subsequent reductive elimination being a critical and often challenging step. nih.gov The use of additives or specific ligand systems can be crucial for promoting this final step.

Advanced Materials Science Applications of Nickelcyclohexanebutyrate

Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the metal and organic linker dictates the resulting structure and properties, which can be tuned for applications in gas storage, catalysis, and magnetism.

While no studies explicitly report the use of the cyclohexanebutyrate ligand in creating nickel-based MOFs, the behavior of other nickel(II) carboxylate systems provides a strong indication of its potential. Nickel(II) ions are frequently used as nodes in these structures, and carboxylate groups are effective linking moieties. Research on various Ni(II) coordination polymers demonstrates that the organic ligand's nature plays a crucial role in the final architecture. For instance, rigid ligands like pyrazine (B50134) carboxylic acid have been used to create 2D and 3D frameworks with Ni(II) centers, exhibiting weak antiferromagnetic interactions between the metal ions. researchgate.net Similarly, flexible dicarboxylate ligands have been shown to form 2D coordination networks where water molecules can also act as bridges, influencing the magnetic exchange between Ni(II) centers. mdpi.com

Table 1: Examples of Ni(II) Coordination Polymers with Carboxylate-Containing Ligands This table presents data for analogous compounds to illustrate the principles of MOF and coordination polymer formation with Ni(II) and carboxylate ligands, as direct data for Nickelcyclohexanebutyrate is not available.

| Compound/Ligand | Dimensionality/Framework | Magnetic Interaction | Reference |

|---|---|---|---|

| Ni(II) with 2,4-[6-(4-carboxyphenyl)pyrazin-2-yl]benzoic acid | Not specified in abstract | Studied | researchgate.net |

| Ni(II) with 2-nitrobiphenyl-4,4'-dicarboxylate | 2D Coordination Network | Antiferromagnetic | mdpi.com |

| Ni(II) with 4-(3,5-dicarboxylphenyl) picolinic acid | 3D Framework | Ferromagnetic | rsc.org |

Precursors for the Synthesis of Inorganic Nanomaterials (e.g., Nickel Oxide Nanoparticles)

Nickel(II) carboxylates are widely employed as precursors for the synthesis of nickel oxide (NiO) nanoparticles. The primary method is thermal decomposition, where the organic ligand is burned off at elevated temperatures, leaving behind the inorganic oxide. A material safety data sheet for nickelcyclohexanebutyrate confirms that its hazardous decomposition products include nickel oxide, supporting its suitability for this application. coleparmer.com

The synthesis of NiO nanoparticles from various nickel salts, such as nickel acetate, nickel oxalate, and nickel acetylacetonate, has been extensively reported. chesci.com These methods include simple heat treatment, microwave-assisted decomposition, and solvothermal synthesis. chesci.comsioc-journal.cn The size, morphology, and crystallinity of the resulting NiO nanoparticles are highly dependent on the precursor used, the decomposition temperature, the heating rate, and the presence of surfactants or capping agents. For example, the thermal decomposition of a Ni-oleylamine complex yielded monodisperse Ni nanoparticles that could be readily oxidized to NiO. chesci.com In another approach, nano-sized NiO was produced via the thermal decomposition of a nickel carboxylate precursor using glycine (B1666218) as a fuel. chesci.com

Given this precedent, nickelcyclohexanebutyrate could serve as a valuable single-source precursor. The cyclohexanebutyrate ligand would decompose upon heating, and its relatively large organic content could influence the porosity and surface area of the resulting NiO material.

Table 2: Synthesis of NiO Nanoparticles from Various Nickel Precursors This table illustrates common methods for synthesizing NiO nanoparticles, for which Nickelcyclohexanebutyrate could be a potential precursor.

| Nickel Precursor | Synthesis Method | Particle Size | Reference |

|---|---|---|---|

| Nickel Acetate / Poly(vinyl acetate) | Heat Treatment (723 K) | 40–50 nm | chesci.com |

| NiC₂O₄ | Thermal Decomposition (450°C) | ~9 nm | chesci.com |

| Nickel Acetylacetonate | Solvothermal | 30–45 nm | sioc-journal.cn |

| Ni(NO₃)₂ / Olive Leaf Extract | Green Synthesis / Calcination (500°C) | Not specified | ukm.my |

Role in Functional Coatings and Thin Film Deposition

Nickel-containing compounds are utilized in a variety of functional coatings, valued for their corrosion resistance, hardness, and catalytic properties. While direct evidence of nickelcyclohexanebutyrate's use in this area is not prominent, its chemical nature suggests potential roles. Metal-organic compounds are often used as additives or precursors in coating formulations. For instance, a patent describes the use of nickel(II) cyclohexanebutyrate in anaerobically curable methacrylate (B99206) compositions, which are used as adhesives and sealants, suggesting a role in polymer-based functional films. epo.org

The general field of functional coatings includes the development of composite materials, such as Ni-Al₂O₃ coatings electrodeposited on steel to enhance anticorrosion properties. abechem.com Furthermore, techniques like atomic layer deposition (ALD) use volatile precursor compounds to create highly precise, conformal thin films on complex surfaces. anl.gov Although nickelcyclohexanebutyrate's volatility may be limited, it could potentially be used in solution-based deposition techniques like spin coating or dip coating to create nickel-containing films. Upon thermal treatment, these films could be converted into nickel oxide thin films, which have applications in electronics and catalysis. americanelements.com

Coatings on medical devices, such as orthodontic archwires, are also an active area of research to prevent the release of metal ions like nickel and to reduce friction. nih.gov While current research focuses on polymer or ceramic coatings, the incorporation of organometallic compounds to modify surface properties remains a plausible strategy.

Investigation of Magnetic Properties in Solid-State Materials

The magnetic properties of nickel-containing materials are of significant interest. Elemental nickel is one of the few ferromagnetic elements at room temperature. americanelements.com In compounds, the magnetic behavior of the Ni(II) ion, which has a d⁸ electron configuration, is highly dependent on its coordination geometry and its interaction with neighboring metal ions.

No magnetic studies have been published specifically for solid-state nickelcyclohexanebutyrate. However, extensive research on related nickel(II) carboxylate coordination polymers provides a clear framework for predicting its potential magnetic behavior. researchgate.netmdpi.comrsc.orgscielo.br In these materials, the carboxylate ligands can bridge two nickel centers, mediating magnetic exchange interactions.

Octahedral Ni(II) complexes typically have two unpaired electrons and exhibit paramagnetic behavior, with magnetic moments in the range of 2.8–3.3 Bohr magnetons (B.M.). christuniversity.in

Ferromagnetic or Antiferromagnetic Coupling: When Ni(II) ions are linked by bridging ligands, the weak interactions between them can lead to collective magnetic phenomena. Ferromagnetic coupling (alignment of spins) has been observed in a 3D nickel polymer with single syn-anti carboxylate bridges. rsc.org Conversely, weak antiferromagnetic interactions (anti-parallel alignment of spins) are reported in other Ni(II) coordination polymers. researchgate.netmdpi.com

The specific magnetic properties of nickelcyclohexanebutyrate in a solid-state, polymeric form would be determined by the precise Ni-Ni distance and the geometry of the bridging cyclohexanebutyrate ligand. Detailed magnetic susceptibility measurements versus temperature would be required to elucidate these characteristics.

Table 3: Magnetic Properties of Assorted Ni(II) Complexes This table shows representative magnetic data for Ni(II) compounds, indicating the range of behaviors that could be investigated for Nickelcyclohexanebutyrate.

| Compound Type / Ligand | Geometry / Ground State | Magnetic Moment (μ) / Interaction | Reference |

|---|---|---|---|

| Ni(II) 2,3-dimethoxybenzoate | Octahedral / ³A₂g | 3.28–3.30 B.M.; Paramagnetic | scielo.br |

| Ni(II) 3,5-dimethoxybenzoate | Octahedral / ³A₂g | 3.35–3.54 B.M.; Paramagnetic | scielo.br |

| [NiII(hfac)₂(PyBTM)₂] | Distorted Octahedral | Ferromagnetic coupling (J/kB = 21.8 K) | mdpi.com |

| Ni(II) with 4-(3,5-dicarboxylphenyl) picolinic acid | Octahedral | Ferromagnetic coupling | rsc.org |

Applications in Advanced Sensing Technologies

The development of chemical and biological sensors is a critical area of materials science. While various nickel-based materials have been successfully integrated into sensing platforms, there is currently no available research demonstrating the use of nickelcyclohexanebutyrate for this purpose.

Research in nickel-related sensing technology tends to focus on other forms of the metal. For example, bimetallic nickel/cobalt phosphide (B1233454) nanosheets have been synthesized and used to create a non-enzymatic electrochemical sensor for dopamine. nih.gov Palladium-nickel alloys are used in thin-film sensors for the specific detection of hydrogen gas in various industrial applications, including in the insulating liquids of electrical transformers. powersystems.technology Other sensors are designed to detect nickel ions in environmental or food samples, often using biopolymers and enzymes on screen-printed electrodes. nih.gov

For nickelcyclohexanebutyrate to be considered for sensing applications, a specific interaction between the compound and a target analyte would need to be identified. This could potentially involve its use as a component in a composite electrode or as a precursor to create a catalytically active nickel oxide layer for electrochemical sensing. However, such applications remain speculative without dedicated research.

Environmental Chemistry Research on Nickel Carboxylate Compounds

Abiotic and Biotic Transformation Pathways of Nickelcyclohexanebutyrate in Environmental Systems

The environmental transformation of Nickelcyclohexanebutyrate is dictated by the behavior of its constituent parts upon entering aquatic or terrestrial systems: the nickel(II) ion (Ni²⁺) and the cyclohexanebutyrate anion. The primary transformation pathway is the dissociation of the salt into these two components.

Abiotic Transformation:

The primary abiotic transformation process affecting Nickelcyclohexanebutyrate is hydrolysis , where the compound readily dissociates in water into Ni²⁺ and cyclohexanebutyrate anions. The subsequent fate of the Ni²⁺ ion is heavily influenced by the surrounding chemical environment. nih.gov

Hydrolysis and Precipitation: In aqueous environments, the Ni²⁺ ion can undergo hydrolysis to form various nickel hydroxide (B78521) species. The extent of this process is highly pH-dependent. At a pH below 6.5, nickel salts are generally soluble. nih.gov However, as the pH increases, the formation of nickel hydroxide precipitates, such as Ni(OH)₂, becomes more favorable, reducing the concentration of dissolved nickel. lsu.edu

Photodegradation: While some nickel compounds can exhibit photocatalytic activity, the direct photodegradation of the nickel ion itself is not a significant environmental transformation pathway. mdpi.commdpi.comtandfonline.comnih.gov The organic part, the cyclohexanebutyrate anion, may be susceptible to photochemical reactions, although this is generally considered a minor pathway compared to biodegradation.

Sorption: A crucial abiotic process for the nickel ion is sorption to mineral surfaces and organic matter in soil and sediment. researchgate.netnih.govlboro.ac.uk Clay minerals, iron and manganese oxides, and humic substances all provide binding sites for Ni²⁺, which can significantly reduce its mobility. researchgate.netresearchgate.netbibliotekanauki.pl The strength of this binding is influenced by factors such as soil type, pH, and the presence of competing ions. researchgate.netresearchgate.net

Biotic Transformation:

Biotic processes play a significant role in the transformation of both components of Nickelcyclohexanebutyrate.

Biodegradation of the Cyclohexanebutyrate Anion: The cyclohexanebutyrate anion, as an organic acid, is expected to be readily biodegradable by a wide range of microorganisms in the environment. nih.gov Microbes can utilize the carbon in the anion as an energy source, ultimately mineralizing it to carbon dioxide and water under aerobic conditions. This rapid degradation means the organic component of the compound is likely to have a short persistence in the environment.

Biotic Interactions with Nickel: The nickel ion is not biodegradable. ekb.eg However, microorganisms can influence its speciation and mobility. Some bacteria can immobilize nickel through biosorption to their cell walls or through precipitation as nickel sulfides under anaerobic conditions. nih.gov Conversely, some microbial processes can enhance nickel mobility. There is also evidence of certain fungi, like Rhizopus delemar, being capable of bioaccumulating nickel ions from solutions. researchgate.net

The following table summarizes the key transformation pathways for Nickelcyclohexanebutyrate in the environment:

Research on the Fate and Transport of Nickel Carboxylates in Aquatic and Terrestrial Matrices

The fate and transport of Nickelcyclohexanebutyrate are intrinsically linked to its transformation pathways. Once dissociated, the mobility and distribution of the nickel ion and the cyclohexanebutyrate anion are governed by different environmental processes.

In Aquatic Systems:

In aquatic environments, the cyclohexanebutyrate anion is expected to be highly mobile due to its solubility in water. However, its rapid biodegradation suggests it will not be transported over long distances. The fate of the Ni²⁺ ion is more complex. Its transport is largely controlled by water chemistry. canada.ca In acidic waters (pH < 6.5), nickel tends to remain in its dissolved, more mobile form. nih.gov In waters with higher pH and alkalinity, precipitation as nickel hydroxides or carbonates can occur, leading to its removal from the water column and accumulation in sediments. canada.ca The presence of dissolved organic matter (DOM) can form soluble complexes with Ni²⁺, potentially increasing its mobility even at higher pH values. nih.gov There is little evidence to suggest significant biomagnification of nickel in aquatic food webs. epa.gov

In Terrestrial Systems:

In soils, the transport of Nickelcyclohexanebutyrate components is also distinct. The cyclohexanebutyrate anion, being soluble, can move with soil water but is expected to be quickly degraded by soil microorganisms. The mobility of the Ni²⁺ ion in soil is generally low due to strong sorption to soil particles. bibliotekanauki.pl

Factors influencing nickel transport in soil include:

Soil pH: Lower pH increases nickel mobility due to competition for binding sites from H⁺ ions and increased solubility. researchgate.netbibliotekanauki.pl

Soil Texture and Composition: Soils with high clay content and organic matter have a greater capacity to adsorb nickel, thus reducing its transport. researchgate.netresearchgate.net

Presence of Oxides: Iron and manganese oxides are particularly effective at binding nickel. researchgate.net

Organic Matter: Soil organic matter can both immobilize nickel through sorption and mobilize it by forming soluble organo-nickel complexes. nih.govlboro.ac.uk

Leaching of nickel to groundwater is a concern primarily in sandy soils with low pH and low organic matter content, where sorption capacity is limited. bibliotekanauki.pl Plant uptake is another important transport pathway, moving nickel from the soil into biota. nih.govbibliotekanauki.pl Some plants, known as hyperaccumulators, can concentrate large amounts of nickel. nih.gov

Advanced Analytical Methodologies for Speciation and Quantification in Environmental Research

To understand the transformation, fate, and potential impact of nickel originating from compounds like Nickelcyclohexanebutyrate, it is essential to determine its speciation—the different chemical forms in which it exists. Total nickel concentration alone is not sufficient to predict its mobility, bioavailability, or toxicity.

A variety of advanced analytical techniques are employed for nickel speciation in environmental samples:

Hyphenated Techniques: These methods combine a separation technique with a sensitive detection method.

High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This is a powerful tool for separating and quantifying different water-soluble nickel species. spectroscopyonline.comrsc.orgcapes.gov.brrsc.orgingeniatrics.com The HPLC separates compounds based on properties like size or charge, and the ICP-MS provides element-specific detection at very low concentrations. This technique is ideal for analyzing nickel complexes in water samples. rsc.orgcapes.gov.brresearcher.life

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile organonickel compounds. For non-volatile species, derivatization may be required to make them amenable to GC analysis. It has been used to identify organonickel compounds like nickel tetracarbonyl in environmental samples. nasspublishing.com

Spectroscopic Techniques:

X-ray Absorption Spectroscopy (XAS): This synchrotron-based technique provides detailed information about the local chemical environment of nickel atoms, including their oxidation state and the atoms they are bonded to. lsu.edunih.govacs.orgoup.comresearchgate.net XAS is particularly useful for characterizing nickel speciation in solid matrices like soils and sediments without dissolving the sample, thus preserving the original forms of the element. lsu.edunih.govoup.comresearchgate.net

The following table compares some of the advanced analytical methodologies used for nickel speciation:

Emerging Research Directions and Future Perspectives for Nickelcyclohexanebutyrate

Multicomponent Systems and Synergistic Effects in Nickelcyclohexanebutyrate Chemistry

The role of Nickelcyclohexanebutyrate in multicomponent reactions and the potential for synergistic effects remain unexplored in the scientific literature. Multicomponent reactions, where multiple reactants combine in a single step to form a complex product, are a cornerstone of efficient chemical synthesis. Nickel catalysis is known to be effective in a variety of multicomponent couplings, including those involving alkyl halides, isocyanides, and water. These reactions often benefit from the unique reactivity of nickel, which can differ from that of other transition metals like palladium. While it is plausible that Nickelcyclohexanebutyrate could exhibit interesting catalytic activity or synergistic effects in such systems, there is currently no specific research to substantiate this.

Computational Design and Predictive Modeling for New Applications

Computational design and predictive modeling are powerful tools in modern chemistry for forecasting the properties and reactivity of molecules, thereby guiding experimental work. In the broader context of nickel catalysis, computational methods such as Density Functional Theory (DFT) have been employed to study reaction mechanisms, for example, in the nickel-catalyzed carboxylation of styrenes. Machine learning approaches are also being used to predict the catalytic activities of nickel complexes in processes like ethylene (B1197577) polymerization. However, a specific application of these computational tools to Nickelcyclohexanebutyrate for the design of new applications is not documented. Such studies would be invaluable in predicting its potential in areas like catalysis, materials science, or as a precursor for other functional materials.

Methodological Advancements in the Characterization and Study of Nickelcyclohexanebutyrate

Nickelcyclohexanebutyrate has been identified as a standard reference material, particularly for analytical techniques such as spectroscopy, to determine nickel content in various matrices like lubricating oils. Standard characterization techniques for nickel complexes include Infrared (IR) spectroscopy, to understand the coordination environment of the carboxylate ligand, and Ultraviolet-Visible (UV-Vis) spectroscopy, which can provide insights into the electronic structure and geometry of the nickel center. While these methods are applicable to Nickelcyclohexanebutyrate, there is no evidence in the current body of scientific literature of advanced or novel characterization methodologies being specifically developed or applied to this compound. Advanced techniques such as X-ray absorption spectroscopy or detailed crystallographic studies, which have been used for other nickel carboxylates, have not been reported for Nickelcyclohexanebutyrate.

Q & A

Q. What established protocols ensure reproducible synthesis of nickelcyclohexanebutyrate, and what common pitfalls affect yield?

- Methodological Answer : Nickelcyclohexanebutyrate synthesis typically employs sol-gel or co-precipitation methods. Key steps include:

- Precise stoichiometric ratios of nickel salts and ligands (e.g., cyclohexanebutyric acid derivatives) .

- Controlled temperature and pH during crystallization to avoid unintended polymorphs .

- Characterization via XRD and FTIR at each stage to confirm intermediate formation .

Reproducibility requires documenting reagent purity (e.g., ≥99% ACS-grade), solvent drying protocols, and instrumental calibration (e.g., NMR shimming) . Common pitfalls include oxygen contamination (leading to oxidation byproducts) and incomplete ligand coordination, which can be mitigated using inert atmospheres and excess ligand ratios .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing nickelcyclohexanebutyrate’s purity and structure?

- Methodological Answer :

- Structural Analysis : Single-crystal XRD for crystallographic data, complemented by FTIR to verify ligand bonding (e.g., carboxylate stretching at ~1600 cm⁻¹) .

- Purity Assessment : HPLC with UV-Vis detection (C18 column, methanol/water mobile phase) to quantify unreacted precursors .

- Elemental Composition : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for nickel content validation .

- Thermal Stability : TGA-DSC to assess decomposition thresholds (e.g., endothermic peaks at >200°C) .

Q. What safety protocols are critical when handling nickelcyclohexanebutyrate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and fume hoods for aerosol prevention .

- Allergen Testing : Pre-exposure patch testing for nickel sensitivity, as nickel compounds are common contact allergens .

- Ventilation : Use local exhaust ventilation during synthesis to mitigate inhalation risks .

- Waste Disposal : Neutralization with chelating agents (e.g., EDTA) before disposal to prevent environmental nickel leaching .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of nickelcyclohexanebutyrate across studies?

- Methodological Answer :

- Variable Isolation : Systematically test synthesis conditions (e.g., pH, solvent polarity) to identify factors influencing solubility .

- Cross-Validation : Replicate conflicting studies using original protocols (e.g., identical stirring rates, aging times) and compare results .

- Advanced Characterization : Employ synchrotron XRD or solid-state NMR to detect amorphous impurities or polymorphic variations .

- Meta-Analysis : Apply PRISMA guidelines to assess study heterogeneity, such as instrumentation differences or sample preparation biases .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in nickelcyclohexanebutyrate’s bioactivity studies?

- Methodological Answer :

- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values .

- Error Propagation : Account for uncertainties in concentration gradients using Monte Carlo simulations .

- Comparative Studies : Use ANOVA with post-hoc Tukey tests to evaluate differences in bioactivity across structurally analogous nickel complexes .

Q. How can systematic review methodologies address conflicting data on nickelcyclohexanebutyrate’s catalytic or biological efficacy?

- Methodological Answer :

- PRISMA Compliance : Define inclusion/exclusion criteria (e.g., peer-reviewed studies with ≥3 replicates) and screen databases (PubMed, Scopus) .

- Risk of Bias Assessment : Use Cochrane ROBINS-I tool to evaluate confounding variables (e.g., uncalibrated equipment, non-blinded assays) .

- Subgroup Analysis : Stratify data by synthesis method (sol-gel vs. co-precipitation) or application (catalysis vs. biomedicine) to identify trends .

Data Presentation Guidelines

Table 1 : Key Parameters for Reproducible Synthesis of Nickelcyclohexanebutyrate

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.